molecular formula C8H16ClNO2S B1622534 2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride CAS No. 33078-43-2

2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride

Cat. No. B1622534
CAS RN: 33078-43-2
M. Wt: 225.74 g/mol
InChI Key: YNSAPAAAKBYKQC-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride (TMTC) is an aminothiol compound. It serves as a reagent for the determination of carbinolamine and other amines. TMTC appears as a colorless solid with a melting point of approximately 55°C . It is soluble in water and can be purified through recrystallization from methanol .


Molecular Structure Analysis

The molecular formula of TMTC is C₈H₁₅NO₂S , with a molecular weight of 189.28 g/mol . Its chemical structure features a thiazolidine ring with four methyl groups attached to the nitrogen atom. The hydrochloride form indicates the presence of an additional chloride ion .

Scientific Research Applications

1. Chemical Stability and Epimerization

2(R,S)-5,5-Trimethylthiazolidine-4-(S)-carboxylic acid, a related compound, has been studied for its epimerization at the C-2 position in neutral, protic solvents. This research highlights the chemical stability and potential for isomerization of similar thiazolidine compounds, contributing to the understanding of their chemical behavior in various environments (Nagasawa, Goon, & Shirota, 1981).

2. Conformational Analysis for Foldamer Design

Benzyl (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylate, a structurally similar compound, was designed as a conformationally restricted building block for pseudopeptide foldamers. This research provides insights into designing robust templates for various applications by understanding the conformational properties of these compounds (Tomasini et al., 2003).

3. Antibacterial Activity Screening

Synthesis and screening for antibacterial activities of 2-arylthiazolidine-4-carboxylic acid derivatives, which are structurally related, have been conducted. This research is significant for developing potential antibacterial agents and understanding the structure-activity relationships of these compounds (Song et al., 2009).

4. Synthesis of Substituted Carboxylic Acids

Research on the synthesis of β-dialkylaminoethyl esters of 2,5-disubstituted pyrimidine-4-carboxylic acids, which are structurally related to the compound of interest, provides valuable insights into the methods of synthesizing substituted carboxylic acids (Grant, Seemann, & Winthrop, 1956).

5. Reduction to Aldehydes

The reduction of 3-acylthiazolidine-2-thiones to aldehydes using specific reagents has been studied, demonstrating an important synthetic route relevant to similar thiazolidine derivatives (Izawa & Mukaiyama, 1979).

Safety And Hazards

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properties

IUPAC Name

2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S.ClH/c1-7(2)5(6(10)11)9-8(3,4)12-7;/h5,9H,1-4H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSAPAAAKBYKQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(S1)(C)C)C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80954698
Record name 2,2,5,5-Tetramethyl-1,3-thiazolidine-4-carboxylic acid--hydrogen chloride (1/1)
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Molecular Weight

225.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride

CAS RN

33078-43-2, 55234-20-3
Record name 4-Thiazolidinecarboxylic acid, 2,2,5,5-tetramethyl-, hydrochloride (1:1)
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Record name 2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride
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Record name NSC144291
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Record name 2,2,5,5-Tetramethyl-1,3-thiazolidine-4-carboxylic acid--hydrogen chloride (1/1)
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Record name 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride
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2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride
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2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride
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2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride
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2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride
Reactant of Route 6
2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride

Citations

For This Compound
2
Citations
FE King, JW Clark-Lewis, GR Smith… - Journal of the Chemical …, 1959 - pubs.rsc.org
… hydrochloride crystallised when triturated with anhydrous ether, and when boiled with acetone (100 cc) it gave 2 : 2 : 5 : 5-tetramethylthiazolidine-4-carboxylic acid hydrochloride (9.45 g.…
Number of citations: 0 pubs.rsc.org
R Bentley, AH Cook, JA Elvidge, G Shaw - Journal of the Chemical …, 1949 - pubs.rsc.org
… 2 : 2 : 5 : 5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride (1 1.0 g.) was dissolved in dry pyridine (75 cc), the solution cooled to 0" and added slowly, with stirring, to a mixture of …
Number of citations: 2 pubs.rsc.org

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